molecular formula C14H14N2O2 B6368136 MFCD11876684 CAS No. 1111116-43-8

MFCD11876684

Cat. No.: B6368136
CAS No.: 1111116-43-8
M. Wt: 242.27 g/mol
InChI Key: ZJYMRQQAXBUXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This article synthesizes information from multiple authoritative sources to provide a comparative overview of compounds with similar molecular frameworks, physicochemical properties, and biological activities. The focus is on compounds with analogous heterocyclic structures, halogen substituents, and nitrogen-containing aromatic systems, which are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-ethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)12-6-7-13(17)16-9-12/h3-9H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYMRQQAXBUXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683066
Record name N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111116-43-8
Record name N-Ethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD11876684” involves several synthetic routes. One common method includes a diastereomerically selective cyclization reaction. This process does not require a separate epimerization step, making it more efficient . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: “MFCD11876684” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

“MFCD11876684” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD11876684” exerts its effects involves specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in therapeutic applications or chemical reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

CAS No. MDL No. Molecular Formula Molecular Weight LogPo/w Solubility (mg/mL) TPSA (Ų) Bioavailability Score Similarity to Target (%)
1181267-36-6 MFCD26960659 C21H31N3O3 373.49 2.15 (XLOGP3) 0.687 75.90 0.55 N/A
918538-05-3 MFCD11044885 C6H3Cl2N3 188.01 1.64 (MLOGP) Not reported 41.60 0.55 66–77
583878-42-6 MFCD08063161 C9H11ClN2O2S 246.71 0.61 (SILICOS-IT) Variable 86.22 0.55 66–77
1046861-20-4 MFCD13195646 C6H5BBrClO2 235.27 2.15 (XLOGP3) 0.24 40.46 0.55 71–87
428854-24-4 MFCD22741544 C17H15FN8 350.35 Not reported Not reported 96.22 Not reported 70–85

Key Observations :

  • Lipophilicity : Compounds with halogen substituents (e.g., Cl, Br) exhibit moderate LogP values (0.61–2.15), favoring membrane permeability .
  • Polar Surface Area (TPSA) : Higher TPSA values (>75 Ų) correlate with reduced blood-brain barrier (BBB) penetration, as seen in CAS 1181267-36-6 (TPSA = 75.90 Ų) .
  • Solubility : Solubility varies widely; halogenated aromatic compounds (e.g., CAS 1046861-20-4) show lower aqueous solubility (0.24 mg/mL) due to hydrophobic interactions .

Key Observations :

  • Catalytic Efficiency : The use of A-FGO catalysts (CAS 1761-61-1) enables high yields (98%) under eco-friendly conditions .
  • Purification : Advanced techniques like LC-MS (CAS 428854-24-4) ensure high purity (>98%) for bioactive compounds .

Table 3: Bioactivity and Hazard Data

CAS No. CYP Inhibition BBB Permeability Hazard Statements Safety Precautions
1181267-36-6 CYP1A2, 2C19 No H315-H319-H335 (Skin/eye irritation) P280 (Wear protective gloves/eye protection)
918538-05-3 Not reported Yes H315-H319-H335 P305+P351+P338 (Eye rinse)
1046861-20-4 No Yes H302 (Harmful if swallowed) P280 (Wear protective gloves)

Key Observations :

  • CYP Inhibition : CAS 1181267-36-6 inhibits CYP1A2 and 2C19, necessitating drug interaction studies .
  • Toxicity : Halogenated compounds (e.g., CAS 918538-05-3) frequently require stringent safety protocols due to irritant properties .

Structural Similarity Analysis

Compounds with similarity scores >70% (e.g., CAS 1046861-20-4 and its analogs) share:

  • Core Structures : Boronic acid derivatives (CAS 1046861-20-4) and pyridinyl-pyrrole systems (CAS 428854-24-4) dominate .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.